REACTION_CXSMILES
|
C(C1C(=O)CC[O:6]C1)C=C.C(O)CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:27]([CH:30]1[CH2:39][O:38][CH2:37][CH2:36][C:31]21[O:35][CH2:34][CH2:33][O:32]2)[CH:28]=C.I([O-])(=O)(=O)=O.[Na+]>C1(C)C=CC=CC=1.C1COCC1.O.[Os](=O)(=O)(=O)=O>[O:35]1[C:31]2([CH2:36][CH2:37][O:38][CH2:39][CH:30]2[CH2:27][CH:28]=[O:6])[O:32][CH2:33][CH2:34]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1COCCC1=O
|
Name
|
|
Quantity
|
0.597 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.136 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
6-(prop-2-en-1-yl)-1,4,8-trioxaspiro[4.5]decane
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C2(OCCO2)CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.551 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to rt
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via column chromatography
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with sat'd
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3× with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (anhd. Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |